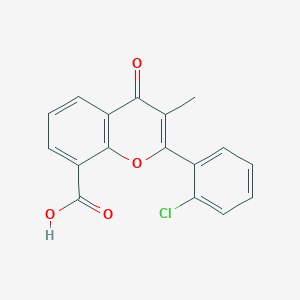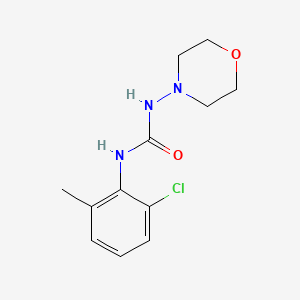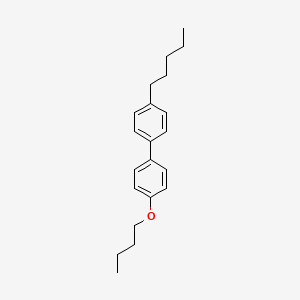
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine is a complex organic compound with a unique structure that includes multiple methyl groups and a tetrahydropteridine core
Preparation Methods
The synthesis of N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:
Initial Formation of the Tetrahydropteridine Core: This step involves the cyclization of precursor molecules under specific conditions.
Methylation: Introduction of methyl groups at the designated positions using methylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.
Chemical Reactions Analysis
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Binding to Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting their activity and the biochemical pathways they regulate.
Receptor Interaction: It may bind to cellular receptors, triggering or blocking signaling pathways.
Nucleic Acid Interaction: The compound can interact with DNA or RNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
N,N,6,7-Tetramethyl-5,6,7,8-tetrahydropteridin-2-amine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethylethylenediamine: This compound is also a tetraalkylated amine but has a different core structure and applications.
Tetramethyl acetyloctahydronaphthalenes: These compounds have multiple methyl groups and are used in different contexts, such as fragrances and industrial applications.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for a wide range of scientific research applications.
Properties
CAS No. |
88543-60-6 |
|---|---|
Molecular Formula |
C10H17N5 |
Molecular Weight |
207.28 g/mol |
IUPAC Name |
N,N,6,7-tetramethyl-5,6,7,8-tetrahydropteridin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-6-7(2)13-9-8(12-6)5-11-10(14-9)15(3)4/h5-7,12H,1-4H3,(H,11,13,14) |
InChI Key |
ZRNFDTCAVGKXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC2=NC(=NC=C2N1)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)
![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
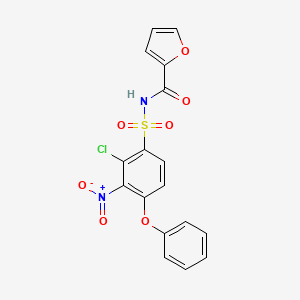
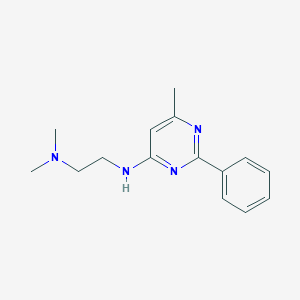
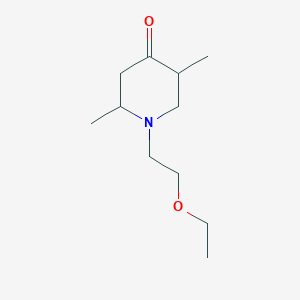
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)
![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
